4-(5-Chloro-2-thienyl)-1-butene
Description
4-(5-Chloro-2-thienyl)-1-butene is a monosubstituted alkene featuring a 1-butene backbone (C₄H₈) with a 5-chloro-2-thienyl group attached at the fourth carbon. The thiophene ring, a sulfur-containing aromatic heterocycle, introduces electron-rich properties, while the chlorine substituent at the 5-position enhances electrophilicity.
Properties
Molecular Formula |
C8H9ClS |
|---|---|
Molecular Weight |
172.68 g/mol |
IUPAC Name |
2-but-3-enyl-5-chlorothiophene |
InChI |
InChI=1S/C8H9ClS/c1-2-3-4-7-5-6-8(9)10-7/h2,5-6H,1,3-4H2 |
InChI Key |
ILGSSAVLMOXNJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(S1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Key structural analogs include:
| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-Butene | C₄H₈ | None | 56.11 | Simplest alkene; high volatility |
| 4-Phenyl-1-butene | C₁₀H₁₂ | Phenyl group | 132.21 | Enhanced aromaticity; lower reactivity |
| 4-(2-Thienyl)-1-butene | C₈H₁₀S | Thienyl group (no Cl) | 138.23 | Electron-rich; moderate electrophilicity |
| 4-(5-Chloro-2-thienyl)-1-butene | C₈H₉ClS | 5-Chloro-2-thienyl | 172.67 | High electrophilicity; bioactivity potential |
Notes:
- The chlorine substituent in this compound increases molecular weight by ~34.4 g/mol compared to its non-chlorinated thienyl analog, significantly altering polarity and reactivity .
- The thiophene ring’s electron-rich nature stabilizes radical intermediates in thiol-ene reactions more effectively than phenyl groups, enabling efficient functionalization of polymers (e.g., poly(1-butene)) .
Reactivity in Thiol-Ene Click Chemistry
The double bond in this compound undergoes thiol-ene reactions, similar to unsubstituted 1-butene. However, key differences arise:
- Reaction Rate: The electron-withdrawing chlorine substituent enhances electrophilicity, accelerating thiol-ene reactions compared to non-chlorinated analogs like 4-(2-thienyl)-1-butene .
- Product Stability : Thiophene’s aromaticity stabilizes the post-reaction adduct, reducing side reactions (e.g., oxidation) common in aliphatic alkenes .
Comparison with Other Alkenes :
Pharmacological Relevance
The 5-chloro-2-thienyl moiety is structurally analogous to intermediates in anticoagulants like Tioclomarol, which features a 5-chloro-2-thienyl group attached to a propyl chain .
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